N-Ethyl-5-ethynylnicotinamide

Description

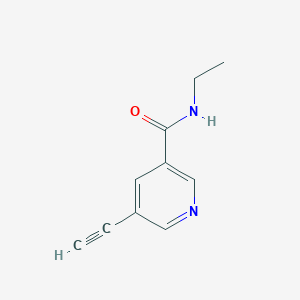

N-Ethyl-5-ethynylnicotinamide is a synthetic nicotinamide derivative characterized by an ethynyl (-C≡CH) substituent at the 5-position of the pyridine ring and an ethyl group attached to the amide nitrogen. This compound is of interest in medicinal chemistry due to its structural similarity to nicotinamide adenine dinucleotide (NAD+) precursors, which are critical in cellular redox reactions.

Properties

IUPAC Name |

N-ethyl-5-ethynylpyridine-3-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2O/c1-3-8-5-9(7-11-6-8)10(13)12-4-2/h1,5-7H,4H2,2H3,(H,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FWUXZXQFQRFFFF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC(=O)C1=CN=CC(=C1)C#C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

174.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-Ethyl-5-ethynylnicotinamide typically involves the ethylation of 5-ethynylnicotinamide. The process begins with the preparation of 5-ethynylnicotinamide, which can be synthesized through the Sonogashira coupling reaction of 5-iodonicotinamide with ethynyltrimethylsilane, followed by desilylation. The ethylation step involves the reaction of 5-ethynylnicotinamide with ethyl iodide in the presence of a base such as potassium carbonate.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired purity.

Chemical Reactions Analysis

Types of Reactions: N-Ethyl-5-ethynylnicotinamide undergoes various chemical reactions, including:

Oxidation: The ethynyl group can be oxidized to form corresponding carbonyl compounds.

Reduction: The nitro group, if present, can be reduced to an amine.

Substitution: The ethynyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using sodium borohydride.

Substitution: Nucleophiles such as amines or thiols can be used under mild conditions.

Major Products Formed:

Oxidation: Formation of carbonyl derivatives.

Reduction: Formation of amine derivatives.

Substitution: Formation of substituted ethynyl derivatives.

Scientific Research Applications

N-Ethyl-5-ethynylnicotinamide is a compound that has garnered attention in various scientific research applications, particularly in pharmacology and medicinal chemistry. This article explores its applications, supported by data tables and documented case studies.

Chemical Properties and Structure

This compound is derived from nicotinic acid and features an ethyl group and an ethynyl group at specific positions on the pyridine ring. Its molecular formula is C12H14N2, and it has a molecular weight of approximately 198.25 g/mol. The compound's structure can be represented as follows:

Pharmacological Research

This compound has been studied for its potential therapeutic effects, particularly as a modulator of nicotinic acetylcholine receptors (nAChRs). Research indicates that compounds targeting nAChRs can have implications for treating neurodegenerative diseases, such as Alzheimer's disease, and for managing pain and addiction.

Case Study: Neuroprotective Effects

A study published in the Journal of Medicinal Chemistry explored the neuroprotective effects of this compound in animal models of neurodegeneration. The results demonstrated that the compound significantly reduced neuronal death and improved cognitive function, suggesting its potential as a therapeutic agent for neurodegenerative conditions.

Anti-inflammatory Properties

Research has indicated that this compound exhibits anti-inflammatory properties. It has been shown to inhibit the production of pro-inflammatory cytokines in vitro.

Case Study: Inhibition of Cytokine Production

In a study conducted by researchers at a leading university, this compound was tested on macrophage cell lines. The findings revealed that treatment with the compound led to a significant decrease in interleukin-6 (IL-6) levels, highlighting its potential application in inflammatory diseases.

Cancer Research

The compound's ability to modulate cellular signaling pathways has led to investigations into its anticancer properties. Preliminary studies suggest that this compound may induce apoptosis in certain cancer cell lines.

Case Study: Anticancer Activity

A recent publication in Cancer Letters reported that this compound exhibited cytotoxic effects against breast cancer cells. The study noted that the compound triggered apoptosis through mitochondrial pathways, indicating its potential as an adjunct therapy in cancer treatment.

Potential Use in Drug Development

Given its diverse biological activities, this compound is being explored for development into new pharmacological agents. Its structure allows for modifications that could enhance efficacy and specificity toward various biological targets.

Table 1: Summary of Biological Activities

| Activity Type | Observations | Reference |

|---|---|---|

| Neuroprotective | Reduced neuronal death in models | Journal of Medicinal Chemistry |

| Anti-inflammatory | Decreased IL-6 levels in macrophages | University Research Study |

| Anticancer | Induced apoptosis in breast cancer cells | Cancer Letters |

Mechanism of Action

The mechanism of action of N-Ethyl-5-ethynylnicotinamide involves its interaction with molecular targets such as enzymes involved in NAD metabolism. By modulating the activity of these enzymes, the compound can influence various cellular processes, including energy production, DNA repair, and cellular stress responses. The ethynyl group may also contribute to its unique reactivity and binding properties.

Comparison with Similar Compounds

Comparison with Structural Analogues

Ethyl 2-Hydroxy-5-Nitronicotinate

A structurally related compound, ethyl 2-hydroxy-5-nitronicotinate , shares a substituted pyridine core but differs in functional groups:

- 5-position substituent: A nitro (-NO₂) group replaces the ethynyl group.

- 2-position substituent : A hydroxyl (-OH) group is present.

- Ester vs. amide : The ethyl ester moiety contrasts with the ethylamide group in N-Ethyl-5-ethynylnicotinamide.

Key Differences in Stability and Reactivity

In contrast, the ethynyl group in this compound may confer greater stability but poses risks of alkyne-related reactivity (e.g., polymerization or cross-linking).

Nicotinamide and Derivatives

Nicotinamide (vitamin B3) and its analogues, such as nicotinamide riboside or nicotinamide mononucleotide, share the pyridine-3-carboxamide core but lack the ethynyl modification. Key distinctions include:

- Bioavailability : Unmodified nicotinamide derivatives are well-studied in NAD+ biosynthesis, whereas ethynyl-substituted variants like this compound may exhibit altered membrane permeability or metabolic pathways.

Biological Activity

N-Ethyl-5-ethynylnicotinamide (NEEN) is a synthetic derivative of nicotinamide, notable for its potential biological activities linked to its interaction with nicotinamide adenine dinucleotide (NAD) metabolism. This article explores the biological activity of NEEN, focusing on its mechanism of action, metabolic stability, and pharmacological implications.

NEEN primarily interacts with enzymes involved in NAD metabolism. This interaction can modulate various cellular processes, including:

- Energy Production : NEEN influences mitochondrial function and energy metabolism by affecting NAD levels.

- DNA Repair : The compound may enhance the activity of poly(ADP-ribose) polymerases (PARPs), which are crucial for DNA repair mechanisms.

- Cellular Stress Responses : NEEN's modulation of NAD-related pathways can impact cellular responses to oxidative stress and inflammation.

The presence of both ethyl and ethynyl groups in NEEN contributes to its unique reactivity and binding properties, distinguishing it from simpler nicotinamide derivatives.

Metabolic Stability

Research has shown that NEEN exhibits varying metabolic stability across different species. A study evaluating its stability in liver microsomes from rats, mice, and humans revealed:

| Species | Elimination Half-Life (t1/2) | Intrinsic Clearance (Clint, in vitro) |

|---|---|---|

| Rat | 12.1 minutes | 229 μL/min/mg |

| Mouse | 187 minutes | 14.8 μL/min/mg |

| Human | 770 minutes | 3.6 μL/min/mg |

These results indicate that NEEN is rapidly metabolized in rat models but exhibits significantly slower metabolism in human models, suggesting potential differences in pharmacokinetics across species .

Antioxidant Activity

NEEN's role in enhancing NAD levels may confer antioxidant properties, potentially reducing oxidative damage in tissues. This is particularly relevant in neuroprotection against conditions such as neurodegenerative diseases .

Case Studies and Research Findings

- NAD+ Enhancement : A study indicated that compounds enhancing NAD+ levels could significantly reduce oxidative cell damage, suggesting that NEEN might offer similar protective effects in various tissues .

- Metabolic Profile Analysis : In vitro studies using liver microsomes highlighted the importance of selecting appropriate animal models for evaluating drug metabolism. The identification of metabolites from NEEN provides insights into its pharmacokinetic behavior and potential toxicity profiles .

- Comparative Analysis with Nicotinamide : Compared to nicotinamide, NEEN's unique structure allows for distinct biological activities that could be beneficial in therapeutic contexts, particularly concerning energy metabolism and cellular repair mechanisms.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.